4-(2-hydroxyethyl)oxane-4-carbonitrile
Description
4-(2-Hydroxyethyl)oxane-4-carbonitrile is a tetrahydro-2H-pyran (oxane) derivative substituted at the 4-position with a carbonitrile group and a 2-hydroxyethyl moiety. This compound combines the structural rigidity of the oxane ring with the polarity of the hydroxyl and nitrile groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. The hydroxyethyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents, while the nitrile group offers reactivity for further functionalization, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions .
Properties
CAS No. |
1874549-47-9 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethyl)oxane-4-carbonitrile typically involves the reaction of oxane derivatives with hydroxyethyl and nitrile groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxyethyl)oxane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-hydroxyethyl)oxane-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-hydroxyethyl)oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-(2-hydroxyethyl)oxane-4-carbonitrile with key analogs:
Key Observations:
- Polarity: The hydroxyethyl derivative exhibits higher polarity than methoxyethyl or aromatic analogs due to the hydroxyl group, enhancing solubility in aqueous or polar organic solvents (e.g., DMSO, ethanol) .
- Reactivity : The nitrile group in all compounds allows for nucleophilic additions or reductions. The hydroxyethyl group may undergo oxidation to a ketone or esterification, while methoxyethyl analogs are more stable toward oxidation .
- Steric Effects: Bulky substituents like benzyloxy (C₁₉H₁₉NO₂) hinder ring conformational flexibility, impacting binding in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
